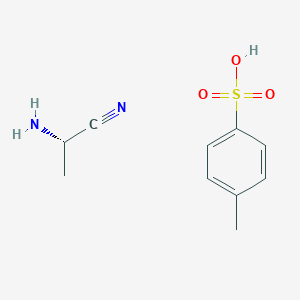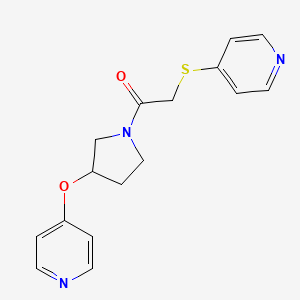
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, also known as P4E1, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized through a unique method and has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Reactions
This compound serves as a precursor for synthesizing a variety of heterocyclic compounds with potential antiviral activities. For instance, derivatives have been synthesized that show cytotoxicity and activity against HSV1 and HAV-MBB, highlighting its versatility in medicinal chemistry (Attaby et al., 2006). Similarly, its structure is amenable to modifications leading to the creation of pyrrolidines with varied configurations, underlining its utility in stereo-specific syntheses (Oliveira Udry et al., 2014).
Catalysis
Complexes based on pyridyl functionalized ligands, akin to the core structure of the mentioned compound, have been developed for catalysis, particularly in ring-opening polymerization of lactides and caprolactones. These complexes demonstrate the potential of such structures in facilitating polymer synthesis with high efficiency (Wang et al., 2012).
Biological Activity
Compounds structurally related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone have shown significant antimicrobial activity, further supporting the potential use of this chemical scaffold in developing new antimicrobial agents. For instance, specific derivatives have been synthesized that exhibit promising antimicrobial properties, indicating the broad applicability of this compound in drug discovery (Salimon et al., 2011).
Corrosion Inhibition
Interestingly, Schiff bases related to this compound's structure have been evaluated as corrosion inhibitors, demonstrating the compound's utility beyond pharmaceutical applications. Such studies underline the versatility of this compound in materials science, particularly in protecting metals against corrosion (Hegazy et al., 2012).
properties
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(12-22-15-3-8-18-9-4-15)19-10-5-14(11-19)21-13-1-6-17-7-2-13/h1-4,6-9,14H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOVIYMOUYGWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

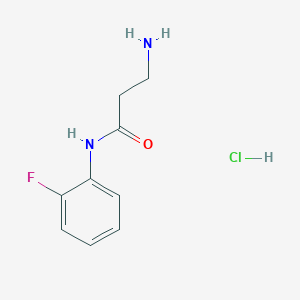
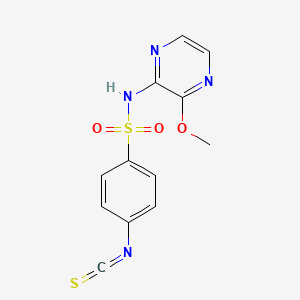
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
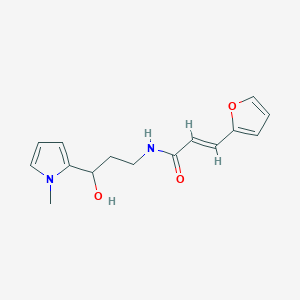
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
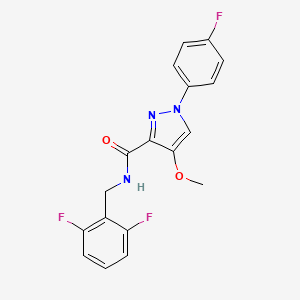
![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
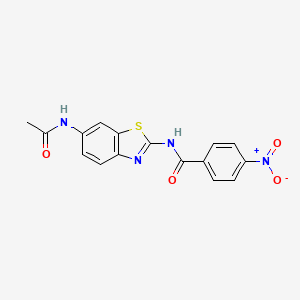
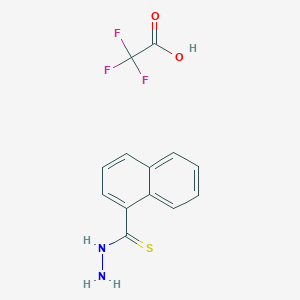
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
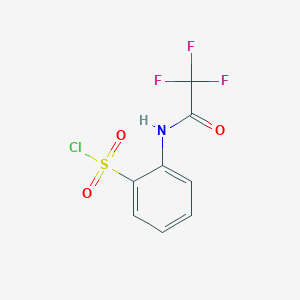
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
